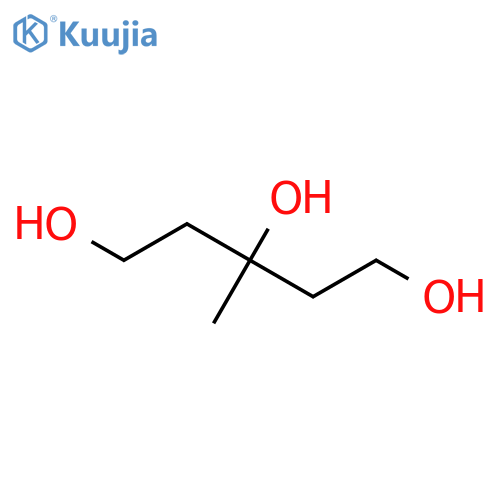Cas no 7564-64-9 (3-Methyl-1,3,5-pentanetriol (Technical Grade))

7564-64-9 structure
商品名:3-Methyl-1,3,5-pentanetriol (Technical Grade)
3-Methyl-1,3,5-pentanetriol (Technical Grade) 化学的及び物理的性質
名前と識別子
-
- 1,3,5-Pentanetriol,3-methyl-
- 1,3,5-Trihydroxy-3-Methylpentane
- 3-Methyl-1,3,5-penta
- 3-Methyl-1,3,5-pentanetriol
- 3-methylpentane-1,3,5-triol
- 3-Methyl-1,3,5-pentanetriol (Technical Grade)
- Q63391616
- DTXSID1064742
- T0894
- AKOS015916566
- EINECS 231-466-5
- PENTANETRIOL, METHYL
- NSC-361412
- FT-0692239
- NSC 361412
- SCHEMBL184709
- UNII-BF3BXN9H5J
- BF3BXN9H5J
- 7564-64-9
- NS00037717
- 3-Methyl-1,3,5-pentanetriol, technical grade, 80%
- MFCD00059880
- NSC361412
- 1,3,5-Pentanetriol, 3-methyl-
- SY039673
- Pentanetriol, methyl-
- DTXCID0047799
-
- MDL: MFCD00059880
- インチ: InChI=1S/C6H14O3/c1-6(9,2-4-7)3-5-8/h7-9H,2-5H2,1H3
- InChIKey: AHHQDHCTHYTBSV-UHFFFAOYSA-N
- ほほえんだ: CC(CCO)(CCO)O
計算された属性
- せいみつぶんしりょう: 134.094294g/mol
- ひょうめんでんか: 0
- XLogP3: -0.9
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 回転可能化学結合数: 4
- どういたいしつりょう: 134.094294g/mol
- 単一同位体質量: 134.094294g/mol
- 水素結合トポロジー分子極性表面積: 60.7Ų
- 重原子数: 9
- 複雑さ: 66.7
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.112 g/mL at 25 °C(lit.)
- ゆうかいてん: N/A
- ふってん: 216 °C0.5 mm Hg(lit.)
- フラッシュポイント: 113 °C
- 屈折率: n20/D 1.475(lit.)
- PSA: 60.69000
- LogP: -0.49780
- ようかいせい: 使用できません
- じょうきあつ: 0.0±1.5 mmHg at 25°C
3-Methyl-1,3,5-pentanetriol (Technical Grade) セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- WGKドイツ:3
- セキュリティの説明: S23-S24/25
- ちょぞうじょうけん:Room Temperature
3-Methyl-1,3,5-pentanetriol (Technical Grade) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M320420-1g |
3-Methyl-1,3,5-pentanetriol (Technical Grade) |
7564-64-9 | 1g |
$ 339.00 | 2023-09-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-474795-10 g |
3-Methylpentane-1,3,5-triol, |
7564-64-9 | 10g |
¥3,384.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-474795-10g |
3-Methylpentane-1,3,5-triol, |
7564-64-9 | 10g |
¥3384.00 | 2023-09-05 | ||
| A2B Chem LLC | AB65388-250mg |
3-METHYLPENTANE-1,3,5-TRIOL |
7564-64-9 | 250mg |
$345.00 | 2024-04-19 | ||
| A2B Chem LLC | AB65388-1g |
3-METHYLPENTANE-1,3,5-TRIOL |
7564-64-9 | 1g |
$450.00 | 2024-04-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1661155-10g |
3-Methylpentane-1,3,5-triol |
7564-64-9 | 98% | 10g |
¥3765.00 | 2024-07-28 | |
| TRC | M320420-250mg |
3-Methyl-1,3,5-pentanetriol (Technical Grade) |
7564-64-9 | 250mg |
$ 230.00 | 2023-09-07 | ||
| TRC | M320420-100mg |
3-Methyl-1,3,5-pentanetriol (Technical Grade) |
7564-64-9 | 100mg |
$ 167.00 | 2023-09-07 | ||
| A2B Chem LLC | AB65388-100mg |
3-METHYLPENTANE-1,3,5-TRIOL |
7564-64-9 | 100mg |
$283.00 | 2024-04-19 | ||
| Ambeed | A522787-10g |
3-Methylpentane-1,3,5-triol |
7564-64-9 | 10g |
$434.0 | 2024-04-17 |
3-Methyl-1,3,5-pentanetriol (Technical Grade) 関連文献
-
Fraser J. Douglas,Donald A. MacLaren,Mark Murrie RSC Adv. 2012 2 8027
-
Fraser J. Douglas,Donald A. MacLaren,Mark Murrie RSC Adv. 2012 2 8027
-
3. Discrete and encapsulated molecular grids: homometallic Mn15 and heterometallic Mn24Ni2 aggregatesMaria Charalambous,Sotiris M. Zartilas,Eleni E. Moushi,Constantina Papatriantafyllopoulou,Manolis J. Manos,Theocharis C. Stamatatos,Shreya Mukherjee,Vassilios Nastopoulos,George Christou,Anastasios J. Tasiopoulos Chem. Commun. 2014 50 9090
7564-64-9 (3-Methyl-1,3,5-pentanetriol (Technical Grade)) 関連製品
- 3761-94-2(1-Methylcycloheptanol)
- 13254-34-7(2,\u200b6-\u200bDimethyl-2-\u200bheptanol)
- 597-96-6(3-Methyl-3-hexanol)
- 78-69-3(3,7-dimethyloctan-3-ol)
- 107-41-5(Hexylene glycol)
- 5001-18-3(1,3-Adamantanediol)
- 625-06-9(2,4-Dimethyl-2-pentanol)
- 110-03-2(2,5-Dimethyl-2,5-hexanediol)
- 78-65-9(3,6-Dimethyl-3,6-octanediol)
- 1573-28-0(3,6-Dimethyl-3-heptanol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:7564-64-9)3-Methyl-1,3,5-pentanetriol (Technical Grade)

清らかである:99%
はかる:10g
価格 ($):391.0